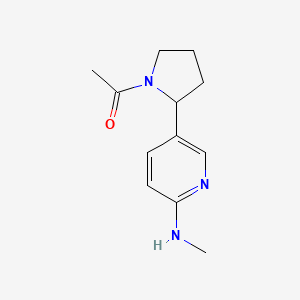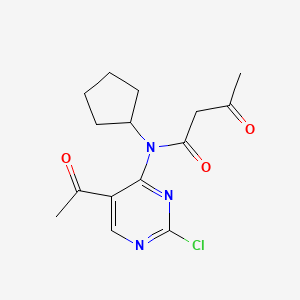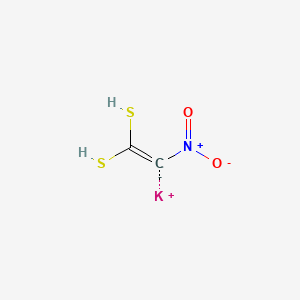![molecular formula C16H21NO5 B11826278 2,7-Octadien-4-ol, 1-[(4-methoxyphenyl)methoxy]-5-nitro-, (2E,4S,5R)-](/img/structure/B11826278.png)
2,7-Octadien-4-ol, 1-[(4-methoxyphenyl)methoxy]-5-nitro-, (2E,4S,5R)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,7-Octadien-4-ol, 1-[(4-methoxyphenyl)methoxy]-5-nitro-, (2E,4S,5R)- is a complex organic compound characterized by its unique structural features This compound contains a nitro group, a methoxyphenyl group, and a conjugated diene system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Octadien-4-ol, 1-[(4-methoxyphenyl)methoxy]-5-nitro-, (2E,4S,5R)- can be achieved through a multi-step process involving the following key steps:
Formation of the Conjugated Diene System: This can be achieved through a Wittig reaction, where an appropriate aldehyde is reacted with a phosphonium ylide to form the diene.
Introduction of the Nitro Group: The nitro group can be introduced via nitration of an intermediate compound using nitric acid and sulfuric acid.
Attachment of the Methoxyphenyl Group: This step involves the reaction of the intermediate with 4-methoxybenzyl chloride in the presence of a base such as potassium carbonate.
Final Assembly: The final product is obtained through a series of purification steps including recrystallization and chromatography.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for the nitration step and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Des Réactions Chimiques
Types of Reactions
2,7-Octadien-4-ol, 1-[(4-methoxyphenyl)methoxy]-5-nitro-, (2E,4S,5R)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The nitro group can be reduced to an amine using reagents such as hydrogen gas and a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2,7-Octadien-4-ol, 1-[(4-methoxyphenyl)methoxy]-5-nitro-, (2E,4S,5R)- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,7-Octadien-4-ol, 1-[(4-methoxyphenyl)methoxy]-5-nitro-, (2E,4S,5R)- involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The methoxyphenyl group may enhance the compound’s ability to interact with hydrophobic pockets in proteins, affecting their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,7-Octadien-4-ol, 1-[(4-hydroxyphenyl)methoxy]-5-nitro-: Similar structure but with a hydroxy group instead of a methoxy group.
2,7-Octadien-4-ol, 1-[(4-methoxyphenyl)methoxy]-5-amino-: Similar structure but with an amino group instead of a nitro group.
Uniqueness
2,7-Octadien-4-ol, 1-[(4-methoxyphenyl)methoxy]-5-nitro-, (2E,4S,5R)- is unique due to the combination of its nitro group and methoxyphenyl group, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C16H21NO5 |
|---|---|
Poids moléculaire |
307.34 g/mol |
Nom IUPAC |
(2E,4S,5R)-1-[(4-methoxyphenyl)methoxy]-5-nitroocta-2,7-dien-4-ol |
InChI |
InChI=1S/C16H21NO5/c1-3-5-15(17(19)20)16(18)6-4-11-22-12-13-7-9-14(21-2)10-8-13/h3-4,6-10,15-16,18H,1,5,11-12H2,2H3/b6-4+/t15-,16+/m1/s1 |
Clé InChI |
VKBPREHKZKOMRW-ZOESHWHXSA-N |
SMILES isomérique |
COC1=CC=C(C=C1)COC/C=C/[C@@H]([C@@H](CC=C)[N+](=O)[O-])O |
SMILES canonique |
COC1=CC=C(C=C1)COCC=CC(C(CC=C)[N+](=O)[O-])O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl (S)-3-amino-3-(benzo[d][1,3]dioxol-5-yl)propanoate](/img/structure/B11826210.png)


![4-(4-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl)-2-methylbut-3-yn-2-ol](/img/structure/B11826226.png)
![Tetrahydro-pyridin-3-yl]-pyrazin-2-yl}-benzamide](/img/structure/B11826229.png)


![Methyl (R)-4-((5R,7R,8R,9S,10S,13R,14S,17R)-7-(methoxymethoxy)-10,13-dimethyl-3-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B11826253.png)






